molecular formula C2H6O B3044126 Ethanol-1,2,2,2-D4 CAS No. 22544-43-0

Ethanol-1,2,2,2-D4

Cat. No. B3044126
CAS RN: 22544-43-0
M. Wt: 50.09 g/mol
InChI Key: LFQSCWFLJHTTHZ-MZCSYVLQSA-N
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Description

Ethanol-1,2,2,2-D4, also known as Ethanol-D4, is a stable isotope of ethanol that is primarily used in scientific research as an internal standard for compound quantification .


Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .


Molecular Structure Analysis

The molecular formula of Ethanol-1,2,2,2-D4 is C2H2D4O . The average mass is 50.093 Da and the mono-isotopic mass is 50.066971 Da .


Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agent .


Physical And Chemical Properties Analysis

Ethanol-1,2,2,2-D4 has a density of 0.8±0.1 g/cm3, a boiling point of 72.6±3.0 °C at 760 mmHg, and a vapor pressure of 82.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 38.6±0.0 kJ/mol and a flash point of 8.9±0.0 °C . The index of refraction is 1.354 .

Scientific Research Applications

Fermentation Process Monitoring

Ethanol-1,2,2,2-D4, also known as deuterated ethanol, serves as an excellent internal standard in nuclear magnetic resonance (NMR) spectroscopy. Researchers have employed benchtop NMR spectroscopy to monitor fermentation processes, particularly in the production of alcoholic drinks and spirits. Here’s how it contributes:

Enzymatic Hydrolysis Studies

Ethanol-1,2,2,2-D4 plays a role in studying enzymatic hydrolysis of cellulose. Specifically:

  • Cellulase Activity : Researchers use deuterated ethanol to investigate the activity of cellulase enzymes. Endo-1,4-glucanases, exo-1,4-glucanases (cellobiohydrolases), and β-glucosidases are involved in breaking down cellulose. Ethanol-1,2,2,2-D4 aids in assessing their efficiency .

Second-Generation (2G) Biofuel Production

In the context of sustainable biofuel production, Ethanol-1,2,2,2-D4 finds relevance:

Safety and Hazards

Ethanol-1,2,2,2-D4 is considered hazardous. It is highly flammable and causes serious eye irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs and may cause drowsiness or dizziness .

Future Directions

Ethanol is a “green” substitute for petroleum in aromatics and olefins production . The global push toward net-zero carbon emissions is now poised to combine with an improved suite of cellulosic technologies to usher in a new era for ethanol . The development of new genetically modified strains will be one of the main advances in ethanol production .

Mechanism of Action

Target of Action

Ethanol-1,2,2,2-D4, also known as deuterated ethanol, is a variant of ethanol where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen . The primary targets of ethanol, and by extension Ethanol-1,2,2,2-D4, are various enzymes and receptors in the body. Ethanol binds to gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors, modulating their effects .

Mode of Action

Ethanol-1,2,2,2-D4 interacts with its targets in a similar manner to ethanol. It alters the membranes of neurons and their ion channels, enzymes, and receptors . This interaction leads to changes in the function of these targets, which can result in various physiological effects.

Biochemical Pathways

The metabolism of Ethanol-1,2,2,2-D4 likely follows the same pathways as ethanol. Ethanol is primarily metabolized in the liver through three distinct enzymatic pathways: alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase . The ADH pathway is responsible for the bulk of ethanol metabolism, converting ethanol to acetaldehyde. Acetaldehyde is then further metabolized into acetate by aldehyde dehydrogenase (ALDH) . These reactions also result in the production of NADH, which can alter the metabolism of other substrates .

Pharmacokinetics

The pharmacokinetics of Ethanol-1,2,2,2-D4 are expected to be similar to those of ethanol. Ethanol is rapidly absorbed and distributed throughout the body . It is primarily metabolized in the liver, with a small amount excreted unchanged in breath, urine, and sweat . The rate of ethanol metabolism can be influenced by various factors, including the concentration of ethanol and the frequency of ethanol consumption .

Result of Action

The molecular and cellular effects of Ethanol-1,2,2,2-D4 action are likely to be similar to those of ethanol. Ethanol-induced oxidative stress can lead to increased membrane fluidity and changes in membrane protein composition . It can also cause an elevated level of reactive oxygen species (ROS), which can interact with various cell components and lead to lipid and protein peroxidation and DNA damage .

Action Environment

Environmental factors can influence the action of Ethanol-1,2,2,2-D4. For instance, the presence of other substances, such as drugs that inhibit ADH or CYP2E1, can affect the metabolism of ethanol . Additionally, the use of ethanol as a biofuel can have various environmental impacts, including changes in carbon dioxide emissions .

properties

IUPAC Name

1,2,2,2-tetradeuterioethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-MZCSYVLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

50.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol-1,2,2,2-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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